molecular formula C10H8OS B1375586 1-(Benzo[b]thiophen-7-yl)ethanone CAS No. 22720-52-1

1-(Benzo[b]thiophen-7-yl)ethanone

Cat. No. B1375586
CAS RN: 22720-52-1
M. Wt: 176.24 g/mol
InChI Key: QNAQOGFFDWSXKQ-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-5-yl)ethanone is a compound with the molecular formula C10H8OS . It is a yellow to brown solid at room temperature . It has a molecular weight of 176.24 .


Synthesis Analysis

The synthesis of benzothiophenes has been achieved through various methods. A palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides has been reported . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect .


Molecular Structure Analysis

The molecular structure of 1-(Benzo[b]thiophen-7-yl)ethanone can be found in various databases . The InChI code is 1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 1-(Benzo[b]thiophen-7-yl)ethanone are diverse. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Physical And Chemical Properties Analysis

1-(Benzo[b]thiophen-5-yl)ethanone is a yellow to brown solid at room temperature . It has a molecular weight of 176.24 . The InChI code is 1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 .

Scientific Research Applications

Anti-Osteoporosis Agents

1-(Benzo[b]thiophen-2-yl)ethanone analogues have been synthesized and evaluated as potential anti-osteoporosis agents. These compounds have shown effectiveness in enhancing BMP-2 expression and reducing bone defects in ovariectomized rat models, indicating their potential in osteoporosis treatment (Liu et al., 2009).

Anticancer Properties

Hydroxyl-containing benzo[b]thiophene analogs have demonstrated selective antiproliferative activity against laryngeal cancer cells. These compounds, by enhancing antioxidant enzyme activity and inducing apoptosis, show potential as cancer therapeutic agents (Haridevamuthu et al., 2023).

Synthesis of Benzothienopyranones

The compound has been used in the synthesis of benzothienopyranones, indicating its utility as a key intermediate in chemical syntheses. This application highlights its importance in the development of new chemical entities (Pradhan & De, 2005).

Crystal Structure Studies

Studies on the crystal structures of derivatives, such as bis(benzo[b]thiophen-2-yl)methane, have provided insights into their molecular conformation and potential applications in pharmaceuticals (Katzsch et al., 2016).

Antimycotic Activity

The compound's derivatives have shown antimycotic activity, suggesting its potential in developing new antifungal treatments (Raga et al., 1992).

Synthesis of Functionalized Polyheterocyclic Compounds

Its derivatives have been utilized in the synthesis of functionalized polyheterocyclic compounds, demonstrating its versatility in organic synthesis (Zhang et al., 2017).

Reactivity Studies

Studies have explored the reactivity of benzo[b]thiophene derivatives towards various nucleophiles, furthering understanding of its chemical properties and potential applications (Pouzet et al., 1998).

Photochromic Properties

Derivatives of 1,2-Bis(benzo[b]thiophen-3-yl)ethene have been synthesized, exhibiting thermally irreversible and fatigue-resistant photochromic properties, making them suitable for applications in materials science (Uchida et al., 1990).

Safety And Hazards

The safety information for 1-(Benzo[b]thiophen-5-yl)ethanone includes hazard statements H302, H315, and H319 . Precautionary statements include P261, P302+P352, and P305+P351+P338 . It is recommended to handle this compound with care and follow the safety guidelines provided .

properties

IUPAC Name

1-(1-benzothiophen-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAQOGFFDWSXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[b]thiophen-7-yl)ethanone

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